(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17580342
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FNO2 |
|---|---|
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | (8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | CNINWXUZDUDQGS-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@@H](C2=C(C1)C(=CC(=C2)C(=O)O)F)N |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₁H₁₃ClFNO₂, with a molecular weight of 227.69 g/mol. Key structural elements include:
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A 5,6,7,8-tetrahydronaphthalene backbone, providing rigidity and planar stability.
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An (S)-configured amino group at position 8, influencing chiral interactions with biological targets.
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A fluorine atom at position 4, enhancing electron-withdrawing effects and metabolic resistance.
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A carboxylic acid group at position 2, facilitating salt formation and solubility via hydrochloridation .
Table 1: Key Physicochemical Data
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClFNO₂ | |
| Molecular Weight | 227.69 g/mol | |
| Stereochemistry | (S)-configuration at C8 | |
| Functional Groups | Amino, carboxylic acid, fluorine |
The fluorine substitution at position 4 distinguishes this compound from non-fluorinated analogs, such as (S)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS 1213918-50-3), which lacks the 4-fluoro group .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic transformations:
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Naphthalene Ring Formation: Cyclization reactions construct the tetrahydronaphthalene core.
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Electrophilic Fluorination: Fluorine is introduced at position 4 using reagents like Selectfluor®, a process optimized for regioselectivity .
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Amination: Nucleophilic substitution with ammonia derivatives installs the amino group.
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Carboxylation: Carbon dioxide or carboxylating agents introduce the carboxylic acid moiety.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Industrial Scalability
Industrial processes employ continuous flow reactors and automated purification systems to enhance yield and purity. For example, fluorination steps achieve >85% efficiency under optimized conditions, while chiral resolution techniques ensure enantiomeric excess >98% for the (S)-isomer .
Research Applications in Medicinal Chemistry
Anticancer Agent Development
The compound serves as an intermediate in synthesizing topoisomerase inhibitors, such as Exatecan, used in antibody-drug conjugates (ADCs). ADCs target cancer cells by linking cytotoxic payloads to tumor-specific antibodies, minimizing off-target effects .
Table 2: Comparative Cytotoxicity of Analogous Compounds
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Non-fluorinated analog | 12.4 | MCF-7 (breast cancer) |
| (S)-8-Amino-4-fluoro derivative | 8.2 | MCF-7 (breast cancer) |
| 5-Fluorouracil (control) | 15.0 | MCF-7 (breast cancer) |
Fluorination reduces IC₅₀ by 34% compared to non-fluorinated analogs, highlighting enhanced potency .
Mechanism of Action
The compound’s biological activity arises from:
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Hydrogen Bonding: The amino group interacts with Asp³⁹⁷ in topoisomerase I’s active site.
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Lipophilicity Enhancement: Fluorine increases membrane permeability (LogP = 1.8 vs. 1.2 for non-fluorinated analog).
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Chiral Specificity: The (S)-configuration improves binding affinity (Kd = 0.45 μM) over the (R)-isomer (Kd = 2.1 μM) .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Fluorine Position | Bioactivity (IC₅₀, μM) |
|---|---|---|
| (S)-8-Amino-4-fluoro derivative | 4 | 8.2 |
| (S)-8-Amino-5-fluoro derivative | 5 | 10.7 |
| Non-fluorinated analog | N/A | 12.4 |
Fluorine at position 4 maximizes steric and electronic complementarity with target enzymes .
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